molecular formula C18H24Cl2N6O B606814 CRT0066101 CAS No. 1883545-60-5

CRT0066101

Cat. No.: B606814
CAS No.: 1883545-60-5
M. Wt: 411.3 g/mol
InChI Key: CXYCRYGNFKDPRH-FMOMHUKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CRT0066101 is a potent inhibitor of protein kinase D (PKD), which plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. This compound has shown significant potential in cancer research, particularly in targeting triple-negative breast cancer and bladder cancer .

Scientific Research Applications

CRT0066101 has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

CRT0066101 is a potent inhibitor of PKD, with IC50 values of 1, 2, and 2.5 nM for PKD1, PKD3, and PKD2, respectively . It interacts with these enzymes, inhibiting their activity and thus affecting various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to inhibit the proliferation and migration of various cancer cells, including pancreatic, colorectal, and breast cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to reduce the expression of NF-κB-dependent proliferative and pro-survival proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of PKD, leading to a decrease in the phosphorylation of several cancer-driving factors, including MYC, MAPK1/3, AKT, YAP, and CDC2 . This inhibition disrupts the normal functioning of these molecules, leading to changes in gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been reported to inhibit the proliferation of pancreatic cancer cells over time . Higher doses of this compound can lead to apoptosis of preosteoclasts .

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress tumor growth at a dosage of 80 mg/kg/d . A single treatment of tumor-bearing mice with this compound did not inhibit, but rather accelerated tumor growth, and reversed the therapeutic effect of anti-PD-1 .

Transport and Distribution

Given its role as a PKD inhibitor, it is likely that it interacts with various transporters or binding proteins within the cell .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Studies on PKD, the primary target of this compound, indicate a striking diversity of both its signal generation and distribution and its potential for complex regulatory interactions with multiple downstream pathways, often regulating the subcellular localization of its targets .

Preparation Methods

The synthesis of CRT0066101 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The compound is typically synthesized in a laboratory setting using organic synthesis techniques. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with careful control of temperature and pH to ensure the desired product is obtained .

Chemical Reactions Analysis

CRT0066101 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

CRT0066101 is unique in its high selectivity and potency as a protein kinase D inhibitor. Similar compounds include:

This compound stands out due to its strong inhibitory effects on multiple PKD isoforms and its demonstrated efficacy in preclinical cancer models .

Properties

IUPAC Name

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H/t14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYCRYGNFKDPRH-FMOMHUKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CRT0066101
Reactant of Route 2
Reactant of Route 2
CRT0066101
Reactant of Route 3
CRT0066101
Reactant of Route 4
CRT0066101
Reactant of Route 5
CRT0066101
Reactant of Route 6
CRT0066101
Customer
Q & A

Q1: What is the primary molecular target of CRT0066101?

A1: this compound is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. [, , , , ]

Q2: Which PKD isoforms are primarily targeted by this compound?

A2: this compound inhibits all three PKD isoforms: PKD1, PKD2, and PKD3. [, , , ]

Q3: How does this compound interact with PKD?

A3: this compound is a type I ATP-competitive inhibitor. It binds to the hinge region of the PKD kinase domain, preventing ATP binding and subsequent phosphorylation of downstream targets. []

Q4: What are the key structural features of this compound that contribute to its binding affinity and selectivity for PKD?

A4: this compound forms a hydrogen bond with Lys612 in the hinge region of PKD and a crucial salt bridge with Glu710. Additionally, its structure allows for favorable interactions within pocket II of the kinase domain, contributing to its selectivity. []

Q5: Can the sensitivity of PKD to this compound be modulated through genetic modifications?

A5: Yes, mutating the gatekeeper residue Met659 to phenylalanine or tyrosine increases PKD's sensitivity to this compound. Conversely, mutating the hinge residue Gly664 to valine or isoleucine confers resistance. []

Q6: What are the downstream consequences of PKD inhibition by this compound?

A6: PKD inhibition by this compound affects multiple downstream signaling pathways, including:

  • NF-κB pathway: this compound blocks PKD-mediated NF-κB activation, reducing the expression of pro-inflammatory and pro-survival proteins. [, , , ]
  • AKT/mTOR pathway: this compound can inhibit AKT phosphorylation, potentially impacting cell survival, proliferation, and metabolism. [, , ]
  • MAPK/ERK pathway: this compound can interfere with MAPK/ERK signaling, affecting cell proliferation, differentiation, and survival. [, ]
  • YAP/TAZ pathway: this compound can suppress YAP/TAZ activity, influencing cell proliferation, organ size control, and tumorigenesis. []
  • Cell cycle regulation: this compound induces cell cycle arrest at the G2/M phase by modulating the expression and activity of cell cycle regulators like cyclin B1, CDK1, p27kip1, Cdc25C, and Chk1. [, ]

Q7: What types of cancers have been studied in relation to this compound's anticancer activity?

A7: Preclinical studies have investigated the effects of this compound in various cancer types, including:

  • Triple-negative breast cancer (TNBC): this compound inhibits cell proliferation, induces apoptosis, reduces tumor growth, and modulates a complex signaling network in TNBC. [, , , ]
  • Bladder cancer: this compound suppresses cell proliferation and migration, induces G2/M cell cycle arrest, and inhibits tumor growth. [, ]
  • Pancreatic cancer: this compound blocks cell proliferation, increases apoptosis, inhibits tumor growth, and reduces the expression of pro-survival proteins. [, , , ]
  • Colorectal cancer: this compound exhibits antiproliferative activity, induces G2/M cell cycle arrest and apoptosis, inhibits AKT and ERK signaling, and suppresses NF-κB activity. []
  • Prostate cancer: this compound inhibits cell migration and invasion, suppresses bone metastasis-related genes, and reduces micrometastases in mouse bone. []

Q8: Has this compound been studied in the context of non-cancer diseases?

A8: Yes, research suggests that this compound may have therapeutic potential for:

  • Acute pancreatitis: this compound reduces zymogen activation, amylase secretion, and NF-κB activation, attenuating early pancreatitis events. [, ]
  • Dermal fibrosis: this compound protects against inflammation-induced dermal fibrosis by reducing collagen deposition, inflammatory cell infiltration, and the expression of fibrotic markers. []

Q9: What are the main findings from in vivo studies using this compound?

A9: In vivo studies have shown that this compound:

  • Reduces tumor growth in xenograft models of various cancers. [, , , , , ]
  • Inhibits metastasis formation in models of breast and prostate cancer. [, ]
  • Attenuates the severity of acute pancreatitis. [, ]
  • Protects against bleomycin-induced dermal fibrosis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.